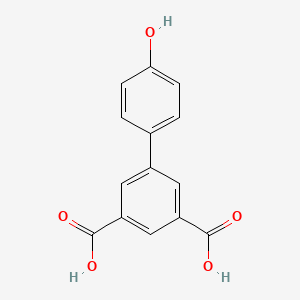
4-(3,5-Dicarboxyphenyl)phenol
説明
“4-(3,5-Dicarboxyphenyl)phenol” is a chemical compound with the CAS Number: 1261889-89-7 . It has a molecular weight of 258.23 and its IUPAC name is 4’-hydroxy [1,1’-biphenyl]-3,5-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for “4-(3,5-Dicarboxyphenyl)phenol” is1S/C14H10O5/c15-12-3-1-8 (2-4-12)9-5-10 (13 (16)17)7-11 (6-9)14 (18)19/h1-7,15H, (H,16,17) (H,18,19) . This indicates that the compound has 14 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms. Physical And Chemical Properties Analysis
“4-(3,5-Dicarboxyphenyl)phenol” is a solid at room temperature .科学的研究の応用
Metabolic Pathways and Toxicity Assessment
The metabolism and toxicological assessment of phenolic compounds, including those structurally related to 4-(3,5-Dicarboxyphenyl)phenol, have been a focus of scientific research. Studies on compounds like 3,4,3',4'-tetrachlorobiphenyl (TCB) in rats have identified metabolites such as 5-hydroxy-3,4,3',4'-TCB and 4-hydroxy-3,5,3',4'-TCB, shedding light on the metabolic pathways and potential detoxification processes of phenolic substances. These insights are crucial for understanding the environmental and biological impacts of phenolic pollutants and their metabolites (Yoshimura et al., 1987).
Neurotoxicity and Brain Barrier Permeability
Research on the neurotoxic effects of phenolic compounds and their metabolites, such as those derived from flavan-3-ols, indicates that certain metabolites can cross the blood-brain barrier. This is significant for understanding the neurological impacts of environmental contaminants and dietary phenolics. The study by Angelino et al. (2019) on 5-(hydroxyphenyl)-γ-valerolactone-sulfate, a microbial metabolite of flavan-3-ols, demonstrates its ability to reach the brain, suggesting potential neuroprotective or neurotoxic effects of phenolic compound metabolites (Angelino et al., 2019).
Pharmacokinetics and Drug Development
The pharmacokinetics of phenolic compounds, including their absorption, distribution, metabolism, and excretion, are fundamental to drug development and toxicology. The study on Danshen extract by Zhang et al. (2011) highlights the importance of understanding how phenolic compounds and their metabolites are processed in the body, including their ability to cross physiological barriers like the blood-brain barrier. Such research aids in the design of therapeutics and in assessing the safety of phenolic-containing products (Zhang et al., 2011).
Environmental Impact and Ecotoxicology
The environmental fate and ecotoxicological effects of phenolic compounds are critical areas of research, especially given the widespread use of phenolics in industrial and consumer products. Studies on the aquatic toxicity of bisphenol A, a phenolic compound with structural similarities to 4-(3,5-Dicarboxyphenyl)phenol, provide insights into the potential ecological risks of phenolic pollutants. Understanding the impact of phenolic compounds on aquatic life forms the basis for environmental regulations and pollution control strategies (Mihaich et al., 2009).
Antioxidant Properties and Health Implications
The antioxidant properties of phenolic compounds are widely studied for their potential health benefits, including neuroprotection and the prevention of chronic diseases. Research on canolol, a phenolic compound with antioxidant activity, in transgenic mice models demonstrates its potential in inhibiting gastric tumor initiation and progression. Such studies contribute to the understanding of the dietary intake of phenolics and their metabolites in disease prevention and health promotion (Cao et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEJCTNHESKEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683616 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)phenol | |
CAS RN |
1261889-89-7 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



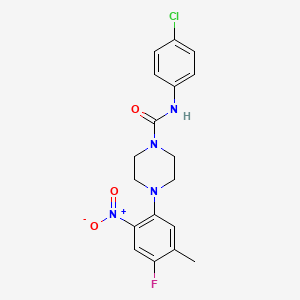
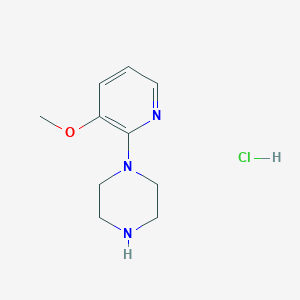
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
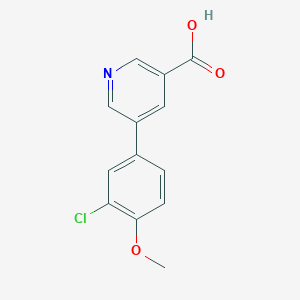
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)
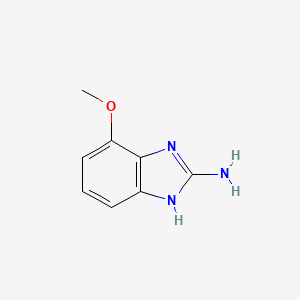
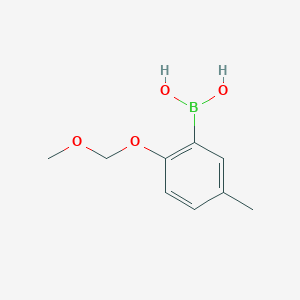


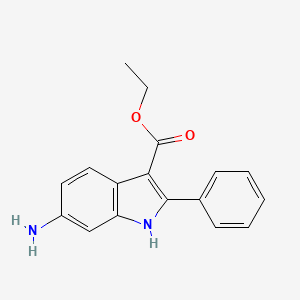
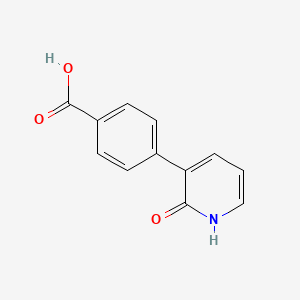


![N-[amino(imino)methyl]-4-methylpiperidine-1-carboximidamide](/img/structure/B1425099.png)